![molecular formula C16H16ClNO2S B5703515 N-(3-chloro-4-methoxyphenyl)-3-(phenylthio)propanamide](/img/structure/B5703515.png)
N-(3-chloro-4-methoxyphenyl)-3-(phenylthio)propanamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-3-(phenylthio)propanamide, commonly known as CMPT, is a chemical compound that has gained significant attention in the scientific community due to its promising applications in various fields. CMPT is a synthetic compound that belongs to the family of amides and has a molecular weight of 355.88 g/mol.
Mechanism of Action
The mechanism of action of CMPT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, CMPT has been shown to inhibit the activity of histone deacetylases (HDACs), leading to the induction of cell cycle arrest and apoptosis. In fungal cells, CMPT has been shown to inhibit the activity of squalene epoxidase, leading to the disruption of the fungal cell membrane and subsequent cell death. In addition, CMPT has been shown to inhibit the activity of various pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects
CMPT has been shown to have various biochemical and physiological effects, depending on the application and concentration used. In cancer cells, CMPT has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In fungal cells, CMPT has been shown to disrupt the fungal cell membrane, leading to cell death. In addition, CMPT has been shown to inhibit the production of various pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CMPT in lab experiments is its high yield and purity. CMPT can be easily synthesized using simple and cost-effective methods, making it an attractive candidate for large-scale production. In addition, CMPT has shown promising results in various applications, making it a versatile compound for scientific research. However, one of the limitations of using CMPT in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal concentration and application of CMPT to minimize its potential toxicity.
Future Directions
There are various future directions for the research and development of CMPT. In medicine, further studies are needed to determine the optimal concentration and application of CMPT as an anticancer, antifungal, and anti-inflammatory agent. In agriculture, further studies are needed to determine the potential of CMPT as a crop protection agent. In material science, further studies are needed to explore the potential of CMPT as a precursor for the synthesis of various functional materials. Overall, CMPT has shown promising results in various applications, making it a potential candidate for further research and development.
Synthesis Methods
The synthesis of CMPT involves the reaction between 3-chloro-4-methoxyaniline and 3-phenylthiopropanoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields CMPT as a white crystalline solid with a high yield of up to 80%. The purity of CMPT can be improved by recrystallization from an appropriate solvent.
Scientific Research Applications
CMPT has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CMPT has shown promising results as an anticancer agent, antifungal agent, and anti-inflammatory agent. In agriculture, CMPT has been shown to have antifungal and insecticidal properties, making it a potential candidate for crop protection. In material science, CMPT has been used as a precursor for the synthesis of various functional materials such as polymers and nanoparticles.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-15-8-7-12(11-14(15)17)18-16(19)9-10-21-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVLTAAVGCJFNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCSC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6448660 |
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